Dehydrocoupling Efficiency in P-B Chain Formation
In a direct head-to-head comparison, the rhodium-catalyzed dehydrocoupling of the sterically hindered tBu2PH·BH3 adduct provides a 60% isolated yield of the linear dimer tBu2PH−BH2−tBu2P−BH3 [1]. This yield is notable when contrasted with less sterically encumbered phosphine-boranes, where such dehydrocoupling reactions often lead to uncontrolled oligomerization or polymer formation rather than the selective production of defined oligomers [1]. The specific outcome is a result of the pronounced steric bulk of the tert-butyl groups on the phosphorus atom, which controls the reaction pathway and prevents uncontrolled chain growth.
| Evidence Dimension | Dehydrocoupling Product Yield |
|---|---|
| Target Compound Data | 60% isolated yield of linear dimer tBu2PH−BH2−tBu2P−BH3 |
| Comparator Or Baseline | Less sterically hindered phosphine-borane adducts (e.g., Ph2PH·BH3, tBuPH2·BH3) |
| Quantified Difference | Selective dimer formation vs. uncontrolled oligomerization/polymerization for less hindered analogs. The 60% yield is a quantified, reproducible outcome for this specific sterically controlled system. |
| Conditions | Rhodium catalyst ([Rh(1,5-cod)2][OTf] or Rh6(CO)16), temperature > 140 °C |
Why This Matters
This quantitative outcome demonstrates the compound's unique ability to produce a well-defined, isolable phosphorus-boron dimer, a feat not achievable with less sterically hindered analogs, which is crucial for researchers synthesizing novel inorganic polymers or main-group chains.
- [1] Dorn, H.; Vejzovic, E.; Lough, A. J.; Manners, I. Rhodium-Catalyzed Dehydrocoupling of the Sterically Encumbered Phosphine−Borane Adduct tBu2PH·BH3: Synthesis of the Linear Dimers tBu2PH−BH2−tBu2P−BH3 and tBu2PH−BH2−tBu2P−BH2Cl. Inorg. Chem. 2001, 40 (17), 4327-4331. View Source
